molecular formula C22H23N3O B5616657 3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclohexane]

3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclohexane]

Cat. No.: B5616657
M. Wt: 345.4 g/mol
InChI Key: HNFMNPZXRJWDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a spiro linkage, which connects a triazoloisoquinoline moiety to a cyclohexane ring, and a methoxyphenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, which leads to the formation of the triazoloisoquinoline core . The spiro linkage is then introduced through a cyclization reaction under specific conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of eco-friendly and catalyst-free methods can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] exerts its effects involves several molecular targets and pathways:

Properties

IUPAC Name

3-(4-methoxyphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-26-18-11-9-16(10-12-18)20-23-24-21-19-8-4-3-7-17(19)15-22(25(20)21)13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMNPZXRJWDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C4(CCCCC4)CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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